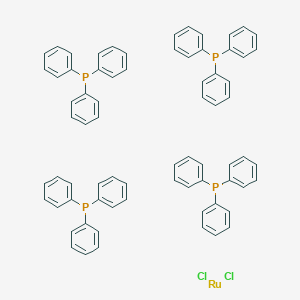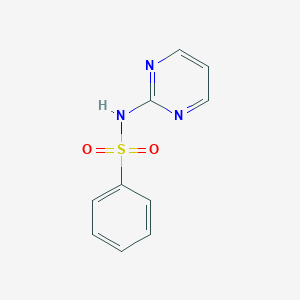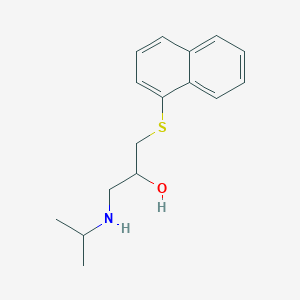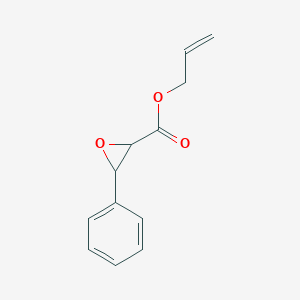
Allyl 3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-phenyloxirane-2-carboxylate, also known as APOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is a derivative of oxirane, which is a cyclic ether with a three-membered ring. APOC is a versatile molecule that has been used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Allyl 3-phenyloxirane-2-carboxylate involves its ability to act as a nucleophile in various chemical reactions. Allyl 3-phenyloxirane-2-carboxylate can undergo ring-opening reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This property of Allyl 3-phenyloxirane-2-carboxylate makes it a valuable building block in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Allyl 3-phenyloxirane-2-carboxylate. However, some studies have shown that Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties. Allyl 3-phenyloxirane-2-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Allyl 3-phenyloxirane-2-carboxylate has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 3-phenyloxirane-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. Allyl 3-phenyloxirane-2-carboxylate is also a versatile molecule that can be used in various chemical reactions. However, one limitation of Allyl 3-phenyloxirane-2-carboxylate is its low solubility in water, which can make it challenging to use in aqueous reactions.
Orientations Futures
There are several future directions for the research on Allyl 3-phenyloxirane-2-carboxylate. One potential area of research is the development of new synthetic methodologies using Allyl 3-phenyloxirane-2-carboxylate as a building block. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of Allyl 3-phenyloxirane-2-carboxylate in vivo. Additionally, the potential use of Allyl 3-phenyloxirane-2-carboxylate in drug delivery systems and as a catalyst in organic reactions is an area of interest for future research.
Conclusion:
In conclusion, Allyl 3-phenyloxirane-2-carboxylate is a versatile molecule with potential applications in various fields of scientific research. Its ability to act as a nucleophile in various chemical reactions makes it a valuable building block in organic synthesis. Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties, indicating its potential as a therapeutic agent. Further research on Allyl 3-phenyloxirane-2-carboxylate is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Allyl 3-phenyloxirane-2-carboxylate involves the reaction between allyl alcohol and 3-phenylglycidic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds through an esterification reaction. The resulting product is Allyl 3-phenyloxirane-2-carboxylate, which is a clear liquid with a boiling point of 128-129°C.
Applications De Recherche Scientifique
Allyl 3-phenyloxirane-2-carboxylate has been widely used in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, such as chiral epoxides and α,β-unsaturated ketones. Allyl 3-phenyloxirane-2-carboxylate has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.
Propriétés
Numéro CAS |
15817-15-9 |
|---|---|
Nom du produit |
Allyl 3-phenyloxirane-2-carboxylate |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
prop-2-enyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-8-14-12(13)11-10(15-11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
Clé InChI |
GOGSOMHYWHWPJL-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canonique |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
Autres numéros CAS |
15817-15-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



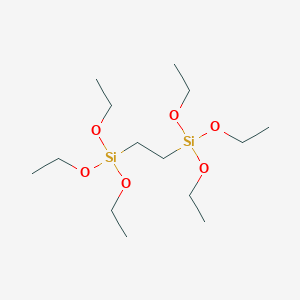
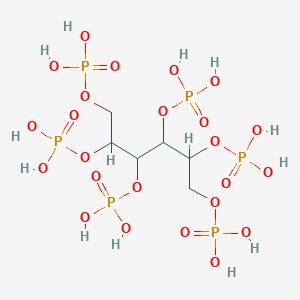
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
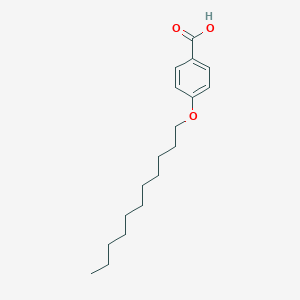
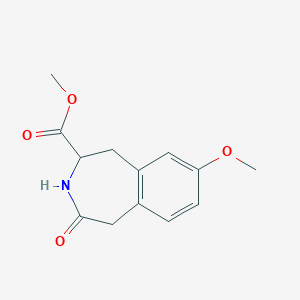
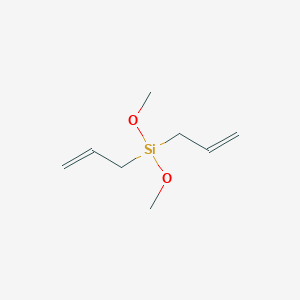
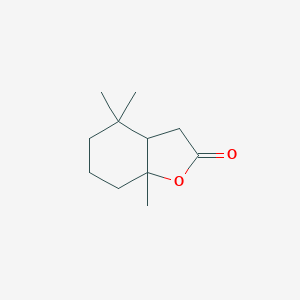
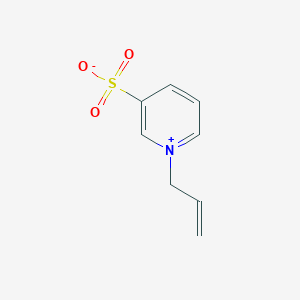
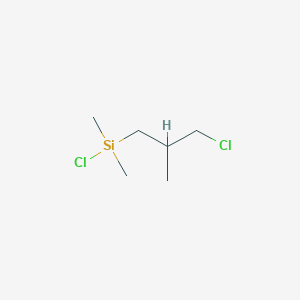
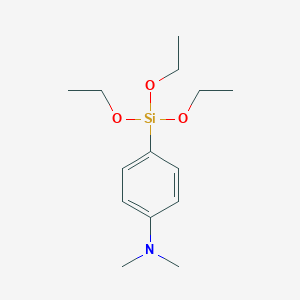
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
